molecular formula C6H9ClO B12986497 3-(Chloromethyl)cyclopentanone

3-(Chloromethyl)cyclopentanone

Cat. No.: B12986497
M. Wt: 132.59 g/mol
InChI Key: IOEXIEIOXCEGNR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)cyclopentanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopentanone ring with a chloromethyl group attached to the third carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)cyclopentanone can be synthesized through several methods. One common method involves the chlorination of cyclopentanone using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions and yields the desired product with good selectivity.

Another method involves the use of donor-acceptor cyclopropanes and in situ-generated ketenes. This method employs a dual Lewis acidic system, such as InBr3 and EtAlCl2, to promote the diastereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with ketenes, forming cyclopentanones .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using chloromethylating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclopentanones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted cyclopentanones with various functional groups.

Scientific Research Applications

3-(Chloromethyl)cyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)cyclopentanone involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties. These reactions are facilitated by the presence of specific catalysts and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simple cycloalkane with a ketone functional group.

    3-Methylcyclopentanone: A cyclopentanone derivative with a methyl group attached to the third carbon atom.

    Cyclohexanone: A six-membered cyclic ketone with similar chemical properties.

Uniqueness

3-(Chloromethyl)cyclopentanone is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical transformations, making the compound valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

3-(chloromethyl)cyclopentan-1-one

InChI

InChI=1S/C6H9ClO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2

InChI Key

IOEXIEIOXCEGNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CCl

Origin of Product

United States

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